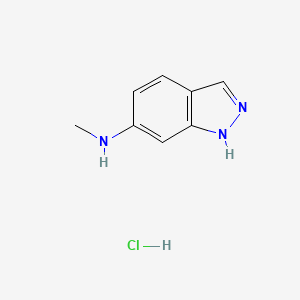
N-Methyl-1H-indazol-6-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1H-indazol-6-amine hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing aromatic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound is a derivative of indazole, characterized by the presence of a methyl group and an amine group on the indazole ring, along with a hydrochloride salt form to enhance its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-indazol-6-amine hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.
Introduction of the Methyl Group: The methyl group can be introduced through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like Cs2CO3 in a suitable solvent like DMF.
Amination: The amine group can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Formation of Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
N-Methyl-1H-indazol-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in solvents like water or acetic acid.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Alkyl halides, acyl chlorides, in solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxide.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-Methyl-1H-indazol-6-amine hydrochloride has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-Methyl-1H-indazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1H-Indazole: The parent compound of N-Methyl-1H-indazol-6-amine hydrochloride, known for its diverse biological activities.
2H-Indazole: Another tautomeric form of indazole with similar properties but different stability and reactivity.
Indole: A structurally related compound with a wide range of biological activities and applications.
Uniqueness
This compound is unique due to the presence of the methyl and amine groups, which can enhance its solubility, stability, and biological activity compared to other indazole derivatives . These modifications can also influence its interaction with molecular targets and its overall pharmacological profile.
属性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC 名称 |
N-methyl-1H-indazol-6-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-9-7-3-2-6-5-10-11-8(6)4-7;/h2-5,9H,1H3,(H,10,11);1H |
InChI 键 |
DXOQRKNNNSNWPA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC2=C(C=C1)C=NN2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


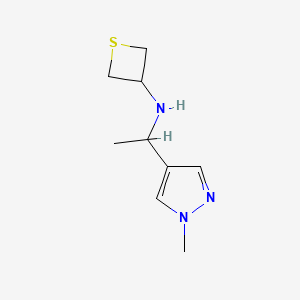
![tert-Butyl ((6-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B12932399.png)
![Bicyclo[4.3.1]decan-10-one](/img/structure/B12932401.png)
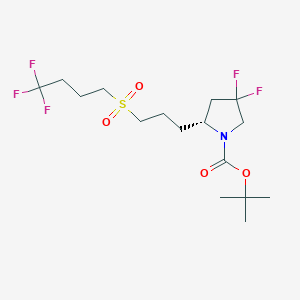
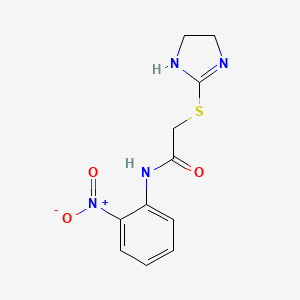
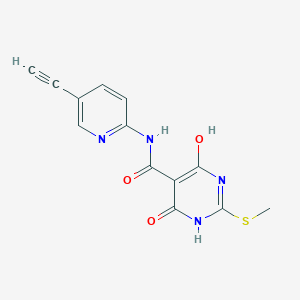
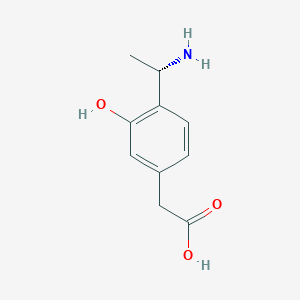
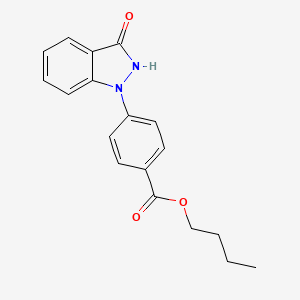
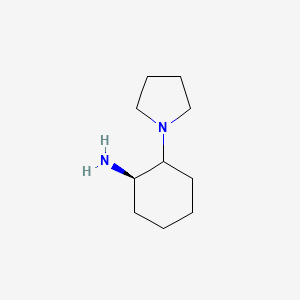
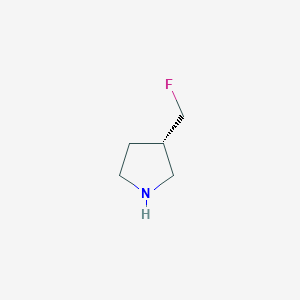
![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
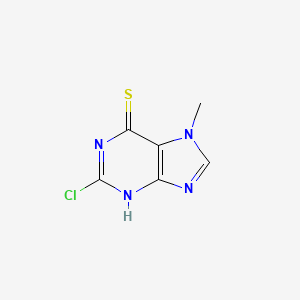
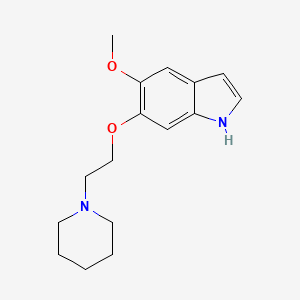
![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
